An In-depth Technical Guide to the Structural Properties of (1-(Methoxymethyl)cyclopropyl)methanamine
An In-depth Technical Guide to the Structural Properties of (1-(Methoxymethyl)cyclopropyl)methanamine
Foreword: The Cyclopropyl Moiety - A Small Ring with a Big Impact in Drug Discovery
The cyclopropyl group, a conformationally restricted three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and bent C-C bonds, impart a range of desirable attributes to bioactive molecules.[1][2] The rigid nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[3] Furthermore, the cyclopropyl group often serves as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or alkenes, leading to improved metabolic stability and pharmacokinetic profiles.[4][5] This guide delves into the structural properties of a specific, yet underexplored, cyclopropyl-containing building block: (1-(Methoxymethyl)cyclopropyl)methanamine. This molecule combines the advantageous features of the cyclopropylamine scaffold with the introduction of a methoxymethyl substituent, offering a unique vector for structural modification and interaction with biological targets.
Molecular Architecture and Physicochemical Properties
(1-(Methoxymethyl)cyclopropyl)methanamine is a primary amine featuring a quaternary carbon at the 1-position of the cyclopropane ring. This central carbon is substituted with an aminomethyl group and a methoxymethyl group, creating a compact and functionally rich scaffold.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | ChemScene[6] |
| Molecular Weight | 115.17 g/mol | ChemScene[6] |
| CAS Number | 883311-83-9 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[6] |
| Predicted LogP | 0.3717 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 2 | ChemScene[6] |
The molecule's modest molecular weight and balanced lipophilicity, as suggested by the predicted LogP value, are favorable characteristics for drug-like molecules, suggesting potential for good oral bioavailability. The presence of both a primary amine and an ether oxygen provides sites for hydrogen bonding, which can be crucial for target engagement.
Synthesis of (1-(Methoxymethyl)cyclopropyl)methanamine: A Proposed Synthetic Strategy
A potential synthetic pathway could commence with the readily available starting material, methyl methacrylate.
Caption: A proposed synthetic pathway for (1-(Methoxymethyl)cyclopropyl)methanamine.
Experimental Protocol (Proposed)
Step 1: Simmons-Smith Cyclopropanation of Methyl Methacrylate
-
To a solution of methyl methacrylate in a suitable solvent (e.g., dichloromethane), add a solution of diethylzinc.
-
Slowly add diiodomethane at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
Step 2: Williamson Ether Synthesis
-
To a solution of methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in an anhydrous polar aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.
-
After the evolution of hydrogen gas ceases, add methyl iodide and allow the reaction to proceed at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with diethyl ether.
-
Dry the organic layer and concentrate to give methyl 1-(methoxymethyl)cyclopropane-1-carboxylate.
Step 3: Reduction of the Ester
-
In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of methyl 1-(methoxymethyl)cyclopropane-1-carboxylate in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.
-
Cool the reaction mixture and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to obtain (1-(methoxymethyl)cyclopropyl)methanol.
Step 4: Conversion of Alcohol to Nitrile
-
Convert the alcohol, (1-(methoxymethyl)cyclopropyl)methanol, to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Displace the tosylate with sodium cyanide in a polar aprotic solvent such as DMSO to yield 1-(methoxymethyl)cyclopropane-1-carbonitrile.
Step 5: Reduction of the Nitrile to the Primary Amine
-
Reduce the nitrile, 1-(methoxymethyl)cyclopropane-1-carbonitrile, using a powerful reducing agent like LiAlH₄ in THF.[7] Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) can be employed.[8]
-
After an appropriate workup, (1-(Methoxymethyl)cyclopropyl)methanamine is obtained.
Spectroscopic Characterization (Predicted)
In the absence of publicly available experimental spectra, we can predict the key spectroscopic features of (1-(Methoxymethyl)cyclopropyl)methanamine based on the known chemical shifts and characteristic absorbances of its constituent functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy, aminomethyl, and cyclopropyl protons.
Caption: Predicted ¹H NMR chemical shifts for (1-(Methoxymethyl)cyclopropyl)methanamine.
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Rationale: The methoxy protons are expected to appear as a sharp singlet around 3.3 ppm. The methylene protons of the methoxymethyl group will likely be a singlet around 3.2 ppm. The aminomethyl protons, being adjacent to the electron-withdrawing nitrogen, will be deshielded and appear as a singlet around 2.7 ppm. The diastereotopic protons of the cyclopropyl ring will likely appear as a complex multiplet in the upfield region (0.4-0.6 ppm), a characteristic feature of cyclopropyl groups. The amine protons will present as a broad singlet that can exchange with D₂O.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| CH₃ -O | ~59 |
| -O-CH₂ - | ~75 |
| -CH₂ -NH₂ | ~45 |
| C -quaternary (cyclopropyl) | ~20 |
| Cyclopropyl CH₂ | ~10 |
-
Rationale: The methoxy carbon is expected around 59 ppm. The carbon of the methylene group attached to the oxygen will be significantly deshielded, appearing around 75 ppm. The aminomethyl carbon will be in the typical range for an aliphatic amine, around 45 ppm. The quaternary carbon of the cyclopropane ring will be relatively shielded, appearing around 20 ppm, while the methylene carbons of the cyclopropyl ring will be highly shielded, appearing around 10 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the primary amine and the ether functional groups.
-
N-H Stretch: A pair of medium intensity bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[9][10]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration for the primary amine should appear in the range of 1590-1650 cm⁻¹.[10]
-
C-O Stretch: A strong C-O stretching band, characteristic of ethers, is expected in the 1070-1150 cm⁻¹ region.[11]
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 115. Key fragmentation patterns would likely involve:
-
Alpha-cleavage: The loss of a methyl radical from the methoxy group or cleavage of the C-C bond adjacent to the nitrogen are common fragmentation pathways for ethers and amines, respectively.[12][13]
-
Loss of methoxymethyl radical: Cleavage of the bond between the cyclopropyl ring and the methoxymethyl group would result in a fragment at m/z = 70.
-
Loss of aminomethyl radical: Cleavage of the bond between the cyclopropyl ring and the aminomethyl group would result in a fragment at m/z = 85.
Structural Insights and Conformational Analysis
The central feature of (1-(Methoxymethyl)cyclopropyl)methanamine is the spiro-like quaternary carbon of the cyclopropane ring. This arrangement imparts significant conformational rigidity. The bond angles within the cyclopropane ring are constrained to approximately 60°, leading to significant ring strain. This strain influences the electronic properties of the substituent groups.
The rotational freedom around the C-C and C-O single bonds of the side chains will allow for different conformations. The preferred conformation will be a balance between steric hindrance and potential intramolecular hydrogen bonding between the amine and the ether oxygen. Computational modeling would be a valuable tool to explore the conformational landscape and identify low-energy conformers, which could provide insights into its binding mode with biological targets.
Applications in Drug Discovery and Medicinal Chemistry
The (1-(Methoxymethyl)cyclopropyl)methanamine scaffold is a promising building block for the design of novel therapeutic agents. The primary amine serves as a key handle for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Role as a Bioisostere and Pharmacophore
The cyclopropylamine moiety is a well-established pharmacophore in medicinal chemistry.[14] For instance, it is a key component of the monoamine oxidase inhibitor tranylcypromine.[15] The unique stereoelectronic properties of the cyclopropyl ring can lead to enhanced potency and improved metabolic stability compared to more flexible aliphatic amines.
The methoxymethyl substituent offers several advantages:
-
Modulation of Physicochemical Properties: The ether functionality can improve solubility and provides an additional hydrogen bond acceptor.
-
Vector for Further Modification: The methoxy group can be replaced with other alkoxy groups or functionalized to explore SAR.
-
Metabolic Blocking: The quaternary center of the cyclopropane ring can act as a metabolic blocking point, preventing enzymatic degradation at that position.
Potential Therapeutic Areas
Given the prevalence of the cyclopropylamine motif in neuroactive compounds, (1-(Methoxymethyl)cyclopropyl)methanamine and its derivatives are of particular interest for the development of agents targeting the central nervous system (CNS). The structural features of this molecule may also find utility in other therapeutic areas, such as oncology and infectious diseases, where rigid scaffolds are often employed to achieve high target affinity and selectivity.[15]
Conclusion and Future Directions
(1-(Methoxymethyl)cyclopropyl)methanamine is a structurally intriguing and synthetically accessible building block with significant potential in drug discovery. While experimental data on this specific molecule is currently limited, its constituent functional groups and the broader importance of the cyclopropylamine scaffold in medicinal chemistry suggest that it is a valuable tool for the design of novel therapeutics.
Future work should focus on the development and optimization of a scalable synthetic route to this compound. Comprehensive experimental characterization, including detailed spectroscopic analysis and single-crystal X-ray diffraction, would provide invaluable insights into its structural and electronic properties. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this scaffold are warranted to fully explore its potential in various therapeutic areas.
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